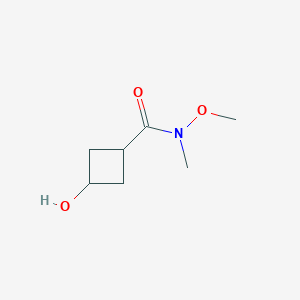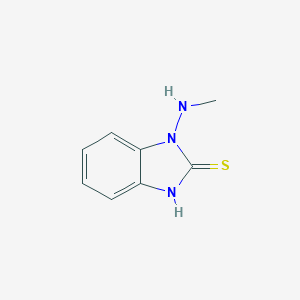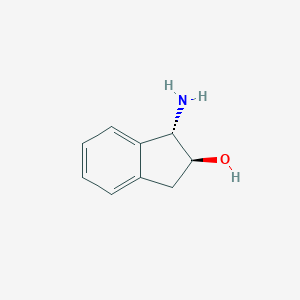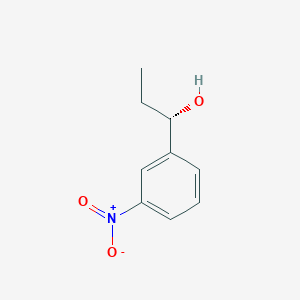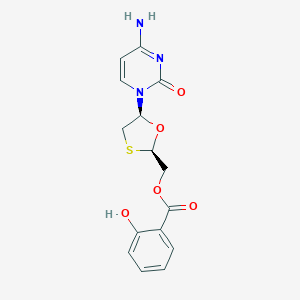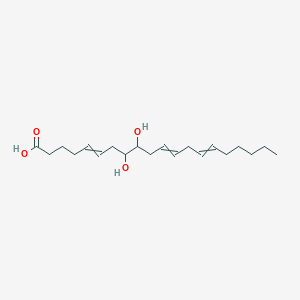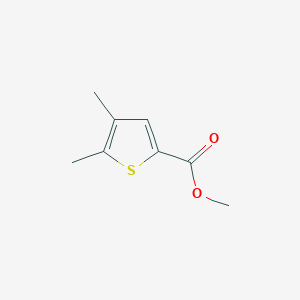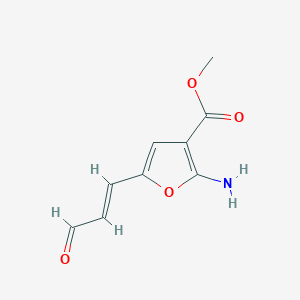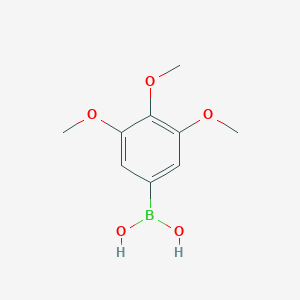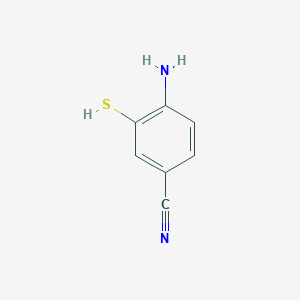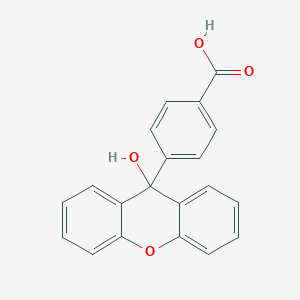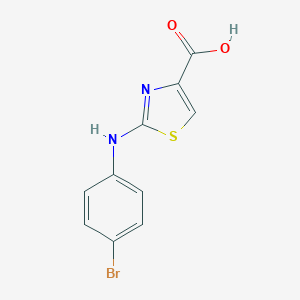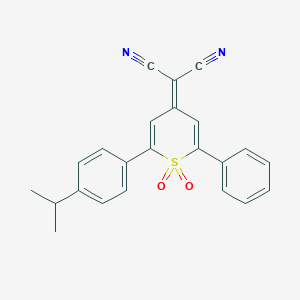
2-fluoro-4-(prop-2-ynylamino)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-4-(prop-2-ynylamino)benzoic Acid is a fluorinated organic compound with a molecular weight of 193.17 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 2-fluoro-4-(prop-2-ynylamino)benzoic Acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2-fluoro-4-(prop-2-ynylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester form of this compound can be hydrolyzed to yield the free acid.
Common reagents used in these reactions include tetrafluoroborate for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-(prop-2-ynylamino)benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-fluoro-4-(prop-2-ynylamino)benzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-fluoro-4-(prop-2-ynylamino)benzoic Acid can be compared with other similar compounds such as:
4-Fluorobenzoic acid: A derivative of benzoic acid with a fluorine atom at the para position.
2-Fluorobenzoic acid: Another fluorinated benzoic acid with the fluorine atom at the ortho position.
4-[(2-propyn-1-ylamino)sulfonyl]benzoic acid: A compound with a similar structure but with a sulfonyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a propynylamino group, which confer distinct reactivity and selectivity properties.
Eigenschaften
CAS-Nummer |
173951-98-9 |
|---|---|
Molekularformel |
C10H8FNO2 |
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
2-fluoro-4-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-2-5-12-7-3-4-8(10(13)14)9(11)6-7/h1,3-4,6,12H,5H2,(H,13,14) |
InChI-Schlüssel |
QJFAIJPVHRJWFZ-UHFFFAOYSA-N |
SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
Kanonische SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
Synonyme |
Benzoic acid, 2-fluoro-4-(2-propynylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)
